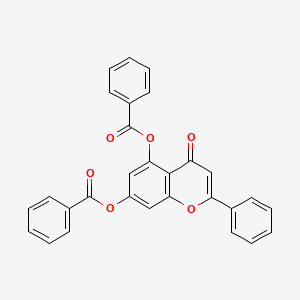
4H-1-Benzopyran-4-one, 5,7-bis(benzoyloxy)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate is a complex organic compound with the molecular formula C29H18O6. It belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Métodos De Preparación
The synthesis of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate typically involves a multi-step process. One common method includes the reaction of substituted resorcinols with 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . This reaction leads to the formation of the chromene ring system. Industrial production methods often utilize green chemistry approaches, such as using recyclable catalysts and reactions in aqueous media to reduce reaction time and byproducts .
Análisis De Reacciones Químicas
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, often using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar chromene ring structure and are known for their anticoagulant properties.
The uniqueness of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate lies in its specific substitution pattern and the presence of dibenzoate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110865-06-0 |
|---|---|
Fórmula molecular |
C29H18O6 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(5-benzoyloxy-4-oxo-2-phenylchromen-7-yl) benzoate |
InChI |
InChI=1S/C29H18O6/c30-23-18-24(19-10-4-1-5-11-19)34-25-16-22(33-28(31)20-12-6-2-7-13-20)17-26(27(23)25)35-29(32)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
XGEYPCLLAKGAQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
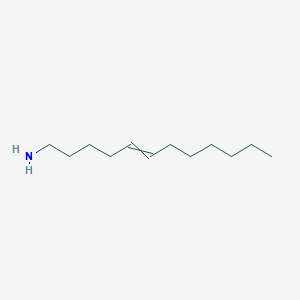
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
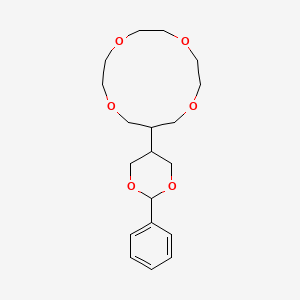
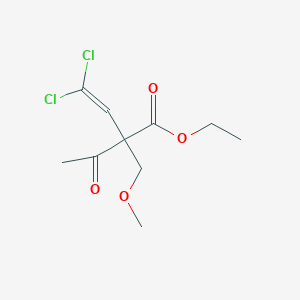
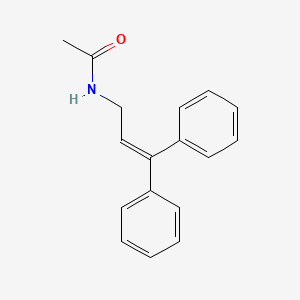

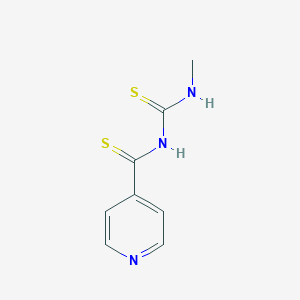
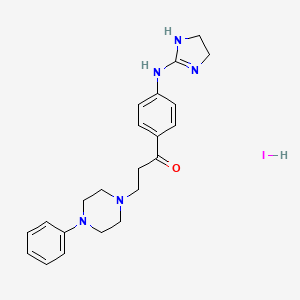

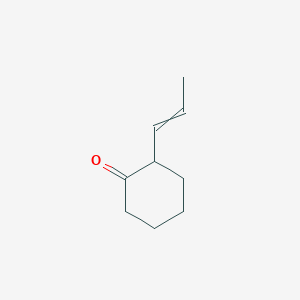
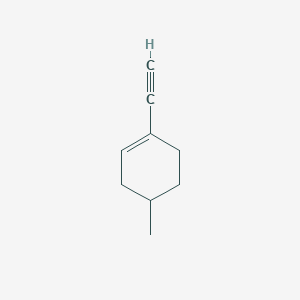
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
